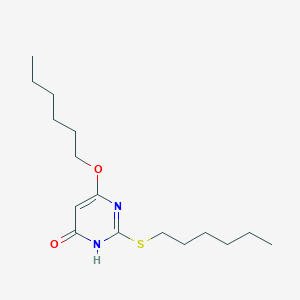

6-Hexyloxy-2-hexylsulfanyl-pyrimidin-4-ol

Description

6-Hexyloxy-2-hexylsulfanyl-pyrimidin-4-ol is a chemical compound with the molecular formula C16H28N2O2S and a molecular weight of 312.5 g/mol. This compound has garnered significant interest in the scientific community due to its unique chemical and biological properties.

Properties

IUPAC Name |

4-hexoxy-2-hexylsulfanyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O2S/c1-3-5-7-9-11-20-15-13-14(19)17-16(18-15)21-12-10-8-6-4-2/h13H,3-12H2,1-2H3,(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJLIITOBZGELKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC(=O)NC(=N1)SCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hexyloxy-2-hexylsulfanyl-pyrimidin-4-ol typically involves the reaction of pyrimidine derivatives with hexylsulfanyl and hexyloxy groups under specific conditions. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis would involve optimization of the Suzuki–Miyaura coupling reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Hexyloxy-2-hexylsulfanyl-pyrimidin-4-ol can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or thiols.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 6-Hexyloxy-2-hexylsulfanyl-pyrimidin-4-ol typically involves the reaction of pyrimidine derivatives with hexylsulfanyl and hexyloxy groups. A common method for its synthesis is the Suzuki–Miyaura coupling , which is a widely used transition metal-catalyzed reaction for forming carbon-carbon bonds. The optimization of this reaction is crucial for achieving high yields and purity in industrial applications.

Chemical Reactions

This compound can undergo various chemical reactions, including:

- Oxidation : Adding oxygen or removing hydrogen, often utilizing oxidizing agents like potassium permanganate.

- Reduction : Adding hydrogen or removing oxygen, typically using reducing agents such as lithium aluminum hydride.

- Substitution : Replacing one functional group with another, often involving nucleophiles or electrophiles.

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex organic molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with specific properties.

Medicinal Applications

The compound is being investigated for its potential therapeutic effects , particularly in drug development. Preliminary studies suggest that it may interact with specific molecular targets, potentially modulating enzyme activity or receptor functions, which could lead to new treatments for various diseases.

Industrial Applications

In industrial settings, this compound can be utilized in the production of specialty chemicals and materials. Its unique chemical properties may enhance product performance in various applications, including coatings and polymers.

Mechanism of Action

The mechanism of action of 6-Hexyloxy-2-hexylsulfanyl-pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is likely that the compound interacts with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

2-Hexylsulfanyl-4-hydroxy-pyrimidine: Similar in structure but lacks the hexyloxy group.

6-Methoxy-2-hexylsulfanyl-pyrimidin-4-ol: Similar but with a methoxy group instead of a hexyloxy group.

Uniqueness

6-Hexyloxy-2-hexylsulfanyl-pyrimidin-4-ol is unique due to the presence of both hexyloxy and hexylsulfanyl groups, which confer distinct chemical and biological properties. These groups may enhance its solubility, stability, and interaction with biological targets compared to similar compounds.

Biological Activity

6-Hexyloxy-2-hexylsulfanyl-pyrimidin-4-ol is a pyrimidine derivative that exhibits potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which include hexyloxy and hexylsulfanyl substituents on the pyrimidine ring. Understanding its biological activity is essential for exploring its applications in drug development and therapeutic interventions.

The biological activity of this compound may involve several mechanisms, including:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, such as adenosine kinase, which is relevant in treating ischemic conditions and neurological disorders .

- Interaction with Receptors : It may interact with various receptors in the body, potentially modulating their activity and influencing physiological processes.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in infectious disease treatment .

Anticancer Properties

Research indicates that compounds structurally related to this compound have shown promise in cancer therapy. For instance, studies have demonstrated that pyrimidine derivatives can inhibit the growth of tumor cells by interfering with cellular proliferation pathways. The compound's ability to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis, positions it as a potential candidate for cancer treatment .

Neuroprotective Effects

The compound has been explored for its neuroprotective effects, particularly in models of cerebral ischemia and other neurological disorders. By inhibiting adenosine kinase, it may enhance adenosine signaling pathways that protect neuronal cells from damage during ischemic events .

Antimicrobial Activity

Initial investigations into the antimicrobial properties of this compound suggest efficacy against various bacterial strains. This aspect warrants further research to establish its potential as an antimicrobial agent in clinical settings .

Case Studies

| Study | Findings |

|---|---|

| Study on Anticancer Activity | Demonstrated that similar pyrimidine derivatives inhibited tumor cell proliferation by targeting DHODH, suggesting potential for treating various cancers. |

| Neuroprotection in Ischemia Models | Showed that compounds like this compound could reduce neuronal damage by enhancing protective signaling pathways during ischemic events. |

| Antimicrobial Efficacy | Preliminary results indicated effective inhibition of bacterial growth, supporting further exploration into its use as an antimicrobial agent. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Hexyloxy-2-hexylsulfanyl-pyrimidin-4-ol, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions. For example, reacting a 4-hydroxypyrimidine precursor with hexyl bromide (for alkoxy substitution) and hexyl thiol (for sulfanyl substitution) under basic conditions. Refluxing in xylene (25–30 hours) with chloranil as an oxidizing agent can promote cyclization and stabilize the product . Purification via recrystallization (e.g., methanol) improves yield and purity. Optimization of solvent polarity, temperature, and stoichiometry of alkylating agents is critical to minimize side reactions like over-alkylation .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, identifying hydrogen bonding and π-stacking interactions .

- Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., chemical shifts for alkoxy and sulfanyl groups). Mass spectrometry (HRMS) verifies molecular weight .

- Thermal analysis : Differential scanning calorimetry (DSC) assesses melting points and polymorphic stability.

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between spectroscopic and crystallographic data for this compound?

- Methodological Answer : Discrepancies may arise from tautomerism (e.g., keto-enol equilibria) or polymorphism.

- Tautomer analysis : Use variable-temperature NMR to detect dynamic equilibria. Compare computed (DFT) tautomer energies with experimental data .

- Polymorph screening : Recrystallize under varied conditions (solvent, cooling rate) and analyze via powder XRD. SHELX-refined structures provide reference data for hydrogen-bonding motifs .

Q. How can the reactivity of the sulfanyl and alkoxy groups be systematically studied to optimize derivatization?

- Methodological Answer :

- Kinetic studies : Monitor reactions (e.g., oxidation of sulfanyl to sulfonyl groups) under controlled conditions (pH, temperature) using HPLC or TLC .

- Protecting groups : Temporarily block the hydroxyl group (e.g., silylation) to direct reactivity toward sulfanyl or alkoxy substituents.

- Catalytic screening : Test Pd/C or iodine catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups .

Q. What computational approaches predict the compound’s interactions in supramolecular or biological systems?

- Methodological Answer :

- Molecular docking : Simulate binding to biological targets (e.g., enzymes) using AutoDock Vina. Validate with in vitro assays if applicable.

- DFT calculations : Model electronic effects (e.g., charge distribution on pyrimidine ring) to predict reactivity or spectroscopic behavior .

- MD simulations : Study solvation effects or membrane permeability using GROMACS, leveraging crystallographic data for force-field parameterization .

Q. How does crystal packing influence the compound’s physicochemical stability?

- Methodological Answer :

- Hydrogen-bond analysis : Use Mercury software to map interactions (e.g., O–H···N or S–H···O) from SHELX-refined structures. Correlate with stability under accelerated aging (40°C/75% RH) .

- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., C–H···π) contributing to lattice energy and hygroscopicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.